2-(7-Phenylheptanoyl)oxazole-4-carboxylic acid
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Overview
Description
2-(7-Phenylheptanoyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-phenylheptanoyl)oxazole-4-carboxylic acid typically involves the condensation of a suitable oxazole precursor with a phenylheptanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(7-phenylheptanoyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include oxidized oxazole derivatives, reduced forms of the compound, and various substituted oxazole derivatives .
Scientific Research Applications
2-(7-phenylheptanoyl)oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(7-phenylheptanoyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. One of the primary targets is fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of bioactive fatty acid amides. By inhibiting FAAH, the compound can modulate the signaling functions of these molecules, leading to various biological effects .
Comparison with Similar Compounds
- 2-(7-phenylheptanoyl)oxazole-4-carboxamide
- 2-(7-phenylheptanoyl)oxazole-4-carbonitrile
- 4-carboxyoxazole
Comparison: Compared to its similar compounds, 2-(7-phenylheptanoyl)oxazole-4-carboxylic acid exhibits unique properties due to the presence of the carboxylic acid group. This functional group enhances its solubility in water and its ability to form hydrogen bonds, which can influence its biological activity and interactions with molecular targets .
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-(7-phenylheptanoyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C17H19NO4/c19-15(16-18-14(12-22-16)17(20)21)11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10,12H,1-2,4,7-8,11H2,(H,20,21) |
InChI Key |
UJGLCAJZAMDFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
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